Acide 3-((tert-butoxycarbonyl)amino)isonicotimique

Vue d'ensemble

Description

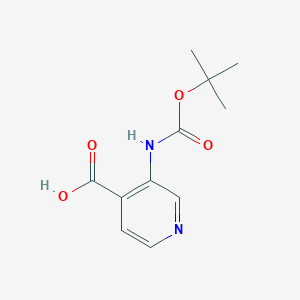

3-((tert-Butoxycarbonyl)amino)isonicotinic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.

Applications De Recherche Scientifique

3-((tert-Butoxycarbonyl)amino)isonicotinic acid is widely used in scientific research due to its versatility:

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of peptides , suggesting potential interactions with peptide-related targets.

Mode of Action

The tert-butoxycarbonyl (boc) group is known to be used in the protection of amino groups in peptide synthesis . This suggests that the compound may interact with its targets through the Boc group, potentially influencing the stability and reactivity of the amino group within the molecular structure.

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence pathways related to protein assembly and function .

Result of Action

Its potential role in peptide synthesis suggests it could influence protein structure and function, which could have downstream effects on cellular processes .

Action Environment

It’s known that factors such as temperature and ph can influence the stability and reactivity of the boc group .

Analyse Biochimique

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound protects the amino group, preventing unwanted side reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino group to participate in further reactions . Additionally, it may interact with other biomolecules like nucleotides and cofactors, facilitating the formation of peptide bonds and other biochemical transformations.

Cellular Effects

The effects of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, this compound ensures the correct assembly of peptides, which are crucial for various cellular functions. It influences cell signaling pathways by enabling the synthesis of signaling peptides and proteins that regulate gene expression and cellular metabolism . The presence of this compound in cellular environments can enhance the efficiency of peptide synthesis, thereby impacting overall cell function and health.

Molecular Mechanism

At the molecular level, 3-((tert-Butoxycarbonyl)amino)isonicotinic acid exerts its effects through the protection and subsequent deprotection of the amino group. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, revealing the free amino group for further reactions . This mechanism allows for precise control over the timing and location of peptide bond formation. The compound may also interact with specific enzymes that facilitate the removal of the Boc group, ensuring that the amino group is available for subsequent biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid can change over time due to its stability and degradation properties. The compound is generally stable at room temperature but can degrade under prolonged exposure to acidic or basic conditions . Over time, the removal of the Boc group can lead to the formation of free amino groups, which can participate in further biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can maintain its protective function for extended periods, ensuring the integrity of synthesized peptides.

Dosage Effects in Animal Models

The effects of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid in animal models vary with different dosages. At low to moderate doses, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects . At high doses, there may be toxic or adverse effects, such as cellular stress or disruption of normal cellular functions. Threshold effects have been observed, where the protective function of the Boc group is maintained up to a certain concentration, beyond which toxicity may occur.

Metabolic Pathways

3-((tert-Butoxycarbonyl)amino)isonicotinic acid is involved in metabolic pathways related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases that facilitate the removal of the Boc group, allowing the free amino group to participate in metabolic reactions . This interaction can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid typically involves the protection of the amino group of isonicotinic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-((tert-Butoxycarbonyl)amino)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.

Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

Amidation Reactions: It can participate in amidation reactions to form amides, especially in the presence of coupling reagents.

Common Reagents and Conditions

Substitution: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc group.

Reduction: Sodium borohydride in an appropriate solvent like ethanol.

Major Products

Free Amine: Obtained by deprotection of the Boc group.

Alcohols: Formed by reduction reactions.

Amides: Resulting from amidation reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-tert-Butoxycarbonyl-4-iodoaniline

- tert-Butyl N-(3-hydroxypropyl)carbamate

- tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

3-((tert-Butoxycarbonyl)amino)isonicotinic acid is unique due to its specific structure, which combines the Boc-protected amino group with the isonicotinic acid moiety. This combination allows for versatile applications in organic synthesis and research, distinguishing it from other Boc-protected compounds .

Activité Biologique

3-((tert-Butoxycarbonyl)amino)isonicotinic acid, a derivative of isonicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which influences its pharmacological properties. This article explores the biological activity of this compound, highlighting its interactions, mechanisms of action, and implications for drug development.

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.20 g/mol

- CAS Number : 179024-65-8

The compound exhibits significant solubility characteristics and stability due to the Boc group, which enhances its bioavailability and protects against premature degradation in biological environments.

3-((tert-Butoxycarbonyl)amino)isonicotinic acid has been studied for its interactions with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Research indicates that it can modulate the activity of enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in the metabolism of nicotinamide derivatives .

- Binding Affinity : Interaction studies have demonstrated that this compound exhibits notable binding affinity to specific receptors and proteins, suggesting its utility in targeted drug design.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of isonicotinic acid can possess antimicrobial activity, potentially making 3-((tert-Butoxycarbonyl)amino)isonicotinic acid a candidate for further exploration in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid:

Case Study 1: Inhibition of NNMT

A study conducted by researchers aimed at evaluating the inhibitory effects of various isonicotinic acid derivatives on NNMT found that 3-((tert-butoxycarbonyl)amino)isonicotinic acid significantly reduced enzyme activity compared to controls. This inhibition was linked to alterations in metabolic pathways involving nicotinamide, suggesting therapeutic potential in conditions where NNMT is implicated.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to 3-((tert-butoxycarbonyl)amino)isonicotinic acid were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, warranting further exploration into their mechanisms and efficacy.

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXUPXUHQHTUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611363 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-65-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.